bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide),sulfuricacid

Description

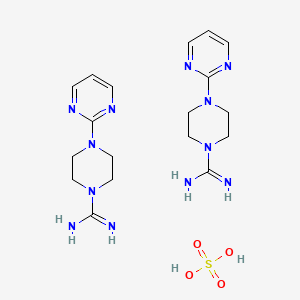

Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid (molecular formula: C₁₈H₂₄N₁₀O₄S) is a sulfonic acid salt derivative of a bis-carboximidamide functionalized piperazine scaffold. The compound features two pyrimidin-2-yl substituents on the piperazine ring, which are conjugated with carboximidamide groups. The sulfuric acid moiety acts as a counterion, stabilizing the protonated nitrogen atoms in the piperazine ring .

This protonation facilitates hydrogen bonding, as observed in crystal structures, where N–H⋯Cl or N–H⋯O interactions stabilize the lattice .

Properties

IUPAC Name |

4-pyrimidin-2-ylpiperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H14N6.H2O4S/c2*10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9;1-5(2,3)4/h2*1-3H,4-7H2,(H3,10,11);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKZHYYCJBZHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=N)N.C1CN(CCN1C2=NC=CC=N2)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid involves multiple steps. One common synthetic route includes the reaction of pyrimidine derivatives with piperazine derivatives under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow systems to optimize the production process and maintain consistency in product quality .

Chemical Reactions Analysis

Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

The carboximidamide groups in both bis-carboximidamide derivatives enhance hydrogen-bonding capacity, critical for stabilizing supramolecular architectures or binding to biological targets.

Hydrogen Bonding :

- Sulfate salts exhibit stronger N–H⋯O interactions compared to chloride or nitrate salts due to the sulfate ion’s higher charge density .

- Fluorine in the 2-fluorophenyl analog may participate in weak C–H⋯F interactions, absent in pyrimidine-based analogs .

Conformational Stability :

- Piperazine rings in all analogs adopt a chair conformation , but protonation sites and anion interactions dictate lattice stability. For example, bifurcated hydrogen bonds in the nitrate salt create distinct packing motifs compared to chloride .

Research Findings and Implications

Synthesis and Availability :

The target compound is commercially available (e.g., CymitQuimica, Ref: 3D-AVD26221) in milligram to gram quantities, indicating scalable synthesis protocols . Its fluorophenyl analog (CAS 59083-59-9) is similarly accessible, though with higher molecular weight and altered solubility .Crystallographic Insights :

Structural analogs (e.g., chloride and nitrate salts) were solved using SHELX software, confirming the robustness of small-molecule refinement techniques for such derivatives . These studies highlight the role of hydrogen bonding in dictating material properties, such as melting points and solubility.- Potential Applications: The pyrimidine moiety suggests utility in pharmaceutical chemistry, where pyrimidine derivatives are common in kinase inhibitors or antiviral agents. The sulfate salt’s stability and hydrogen-bonding network make it a candidate for co-crystal engineering to improve drug bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.